molecular formula C9H12N4O B13627299 1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine

1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine

Cat. No.: B13627299
M. Wt: 192.22 g/mol
InChI Key: YQCXROLQAWNKFE-UHFFFAOYSA-N
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Description

1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine is a heterocyclic compound that features both isoxazole and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine typically involves the formation of the isoxazole and pyrazole rings followed by their coupling. One common method involves the reaction of terminal alkynes with hydroxylamine to form the isoxazole ring . The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones . The final coupling step often requires specific catalysts and reaction conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve scalable and eco-friendly processes. For example, solvent-free synthesis under ball-milling conditions has been developed for similar compounds, which allows for high yields and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Isoxazol-4-ylmethyl)-3,5-dimethyl-1h-pyrazol-4-amine is unique due to its combined isoxazole and pyrazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

3,5-dimethyl-1-(1,2-oxazol-4-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C9H12N4O/c1-6-9(10)7(2)13(12-6)4-8-3-11-14-5-8/h3,5H,4,10H2,1-2H3

InChI Key

YQCXROLQAWNKFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CON=C2)C)N

Origin of Product

United States

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